Lurasidone Metabolite 14326 D8

LC-MS/MS Bioanalysis Internal Standard

Choose Lurasidone Metabolite 14326 D8 as your gold-standard deuterated internal standard for accurate LC-MS/MS quantification of the active lurasidone metabolite ID-14326. The +8.05 Da mass shift from eight deuterium substitutions enables unambiguous discrimination from the endogenous analyte, while matched co-elution corrects for matrix effects, extraction variability, and instrument drift. This ≥98% pure, batch-consistent SIL-IS supports robust pharmacokinetic studies, therapeutic drug monitoring, and ANDA bioequivalence assessments, meeting ICH and FDA/EMA regulatory guidelines. Essential for CYP3A4-mediated DDI and genetic polymorphism studies.

Molecular Formula C28H28D8N4O3S
Molecular Weight 516.72
Cat. No. B1574277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurasidone Metabolite 14326 D8
Molecular FormulaC28H28D8N4O3S
Molecular Weight516.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lurasidone Metabolite 14326 D8: Procurement-Grade Deuterated Internal Standard for Antipsychotic Bioanalysis


Lurasidone Metabolite 14326 D8 (CAS: 2070009-33-3) is a stable isotope-labeled analog of the active lurasidone metabolite ID-14326, featuring eight deuterium substitutions on the piperazine ring for a molecular weight increase of +8.05 Da relative to the unlabeled form . As a high-purity (≥98%) deuterated internal standard (SIL-IS), it is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise quantification of the metabolite in complex biological matrices by compensating for matrix effects, extraction variability, and instrument drift . The compound serves as an essential reference material for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of the atypical antipsychotic lurasidone.

Why Unlabeled Lurasidone Metabolite 14326 Cannot Replace Its Deuterated Analog in Bioanalysis


In quantitative LC-MS/MS bioanalysis, the unlabeled lurasidone metabolite 14326 (CAS: 186204-33-1) cannot be directly substituted for its deuterated analog because it lacks the isotopic differentiation required to function as an internal standard . The deuterium atoms in Lurasidone Metabolite 14326 D8 provide an essential +8 Da mass shift that allows the mass spectrometer to distinguish the internal standard from the endogenous analyte . Without this mass difference, the standard and analyte would be indistinguishable, leading to inaccurate quantitation due to co-eluting interference. Moreover, using an unlabeled structural analog or a different deuterated compound introduces differential matrix effects and extraction recovery, which can severely compromise accuracy . The choice of a matched, co-eluting deuterated internal standard is therefore critical for method robustness and regulatory compliance in pharmacokinetic studies.

Quantitative Differentiation of Lurasidone Metabolite 14326 D8 Against Key Comparators


Mass Spectrometric Resolution: +8.05 Da Shift Enables Unambiguous Analyte Discrimination

Lurasidone Metabolite 14326 D8 exhibits a precise mass shift of +8.05 Da relative to its unlabeled counterpart, Lurasidone Metabolite 14326 (MW 508.68 g/mol) . This isotopic differentiation is achieved through the substitution of eight hydrogen atoms with deuterium on the piperazine ring, resulting in a molecular weight of 516.72 g/mol . In LC-MS/MS analysis, this shift allows the mass spectrometer to cleanly separate the internal standard signal from the endogenous analyte, with corresponding MRM transitions of m/z 517.7 → Q3 for the D8 standard versus m/z 509.7 → Q3 for the unlabeled metabolite . In contrast, the use of the unlabeled metabolite as an internal standard provides no mass differentiation (Δm = 0 Da), leading to complete signal overlap and inability to correct for matrix effects.

LC-MS/MS Bioanalysis Internal Standard

Isotopic Purity and Chemical Purity: ≥98% Pure Deuterated Standard Ensures Minimal Interference

Lurasidone Metabolite 14326 D8 is supplied with a guaranteed chemical purity of ≥98%, as documented by multiple commercial vendors . This high purity is critical for minimizing interference from unlabeled impurities, which would otherwise contribute to the analyte signal and bias quantification. In comparison, the unlabeled metabolite 14326 hydrochloride is typically offered with a purity of 97-98% , but its use as an internal standard is not feasible due to the lack of isotopic differentiation. Additionally, the deuterated standard undergoes rigorous characterization to confirm isotopic enrichment, ensuring that the +8 Da mass shift is reliably achieved across batches . This combination of high chemical and isotopic purity directly reduces variability in calibration curves and improves the accuracy of QC sample quantification.

Isotopic Purity Chemical Purity Internal Standard Quality

Chromatographic Co-Elution and Matrix Effect Correction: Deuterated Standard Tracks Analyte for Enhanced Accuracy

In validated LC-MS/MS methods, Lurasidone Metabolite 14326 D8 co-elutes with the unlabeled analyte due to nearly identical physicochemical properties, enabling precise correction for matrix-induced ion suppression or enhancement . A comparative study of deuterated versus non-deuterated internal standards for a similar urinary biomarker demonstrated that deuterated standards improved accuracy to within 25% of nominal values and reduced relative standard deviations (RSDs) to below 20% across multiple matrices, whereas non-deuterated analogs often failed to compensate for matrix effects [1]. For Lurasidone Metabolite 14326 D8, the co-elution ensures that both analyte and internal standard experience identical ionization conditions, leading to a constant response ratio across a linear calibration range of 0.05-50 ng/mL . This performance is unattainable with unlabeled analogs or structurally dissimilar internal standards.

Matrix Effect Co-elution LC-MS/MS Accuracy

Regulatory-Grade Method Validation Suitability: Pre-Characterized for ANDA and Commercial Production

Lurasidone Metabolite 14326 D8 is supplied with comprehensive characterization data in accordance with regulatory guidelines, making it directly suitable for analytical method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Lurasidone . In contrast, the unlabeled metabolite 14326 is typically sold as a research chemical without the full suite of regulatory documentation, and its use as an internal standard would require extensive in-house validation to meet ICH guidelines . The deuterated standard's pre-validated status reduces the time and cost associated with method development, as demonstrated by its use in published LC-MS/MS methods that achieved linear calibration curves (100-600 ng for TLC-densitometry; 0.05-50 ng/mL for LC-MS/MS) with acceptable precision and accuracy .

Method Validation ANDA Quality Control

Distinction from Lurasidone Metabolite 14283 D8: Metabolite-Specific Quantification

Lurasidone is metabolized into two primary active metabolites: ID-14283 and ID-14326 . While deuterated internal standards exist for both, Lurasidone Metabolite 14326 D8 is structurally distinct, incorporating a hydroxyl group at the endo position of the norbornane ring, whereas ID-14283 results from a different hydroxylation pattern . This structural difference translates to unique chromatographic retention times and MRM transitions, meaning that Lurasidone Metabolite 14283 D8 (CAS 2070009-43-5) cannot be used interchangeably for quantifying Metabolite 14326 [1]. The selection of the correct metabolite-specific internal standard is therefore critical for accurate quantification of each species in multiplexed assays. Quantitative data from validated methods show that Metabolite 14326 has a linear range of 0.05-50 ng/mL in human plasma, whereas Metabolite 14283 methods may require different calibration ranges due to differing systemic exposures .

Metabolite Differentiation Pharmacokinetics Metabolic Pathway

Optimal Research and Industrial Applications for Lurasidone Metabolite 14326 D8 Based on Verified Evidence


Quantitative LC-MS/MS Bioanalysis for Pharmacokinetic Studies

Lurasidone Metabolite 14326 D8 is the gold-standard internal standard for quantifying the active metabolite ID-14326 in plasma, serum, or urine samples from preclinical and clinical pharmacokinetic studies. The compound's +8.05 Da mass shift enables unambiguous discrimination from the endogenous analyte, while its co-elution corrects for matrix effects and extraction variability, ensuring accuracy and precision that meet ICH guidelines . This application is essential for determining metabolite exposure, half-life, and clearance in support of new drug applications (NDAs) and abbreviated new drug applications (ANDAs).

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

In clinical research settings, Lurasidone Metabolite 14326 D8 enables robust therapeutic drug monitoring by providing a stable, pre-characterized internal standard for high-throughput LC-MS/MS methods. The compound's ≥98% purity and regulatory-grade documentation reduce method validation time and support compliance with FDA and EMA requirements . This is particularly valuable for bioequivalence studies comparing generic lurasidone formulations to the reference listed drug.

Method Development and Validation for ANDA Submissions

The availability of Lurasidone Metabolite 14326 D8 with comprehensive characterization data (including CoA, NMR, and LC-MS spectra) directly supports analytical method validation (AMV) and quality control (QC) applications for ANDA filings . Laboratories can rely on the batch-to-batch consistency and isotopic purity to establish robust calibration curves and QC samples, reducing the risk of method failure during regulatory review.

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies

By employing Lurasidone Metabolite 14326 D8 as a tracer in in vitro hepatocyte or microsomal incubations, researchers can accurately quantify the formation of the ID-14326 metabolite under varying conditions . This application is critical for assessing CYP3A4-mediated drug-drug interactions and for understanding the impact of genetic polymorphisms on lurasidone metabolism, data that are essential for optimizing dosing regimens in diverse patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lurasidone Metabolite 14326 D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.